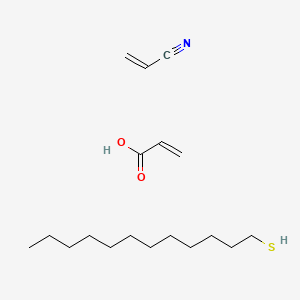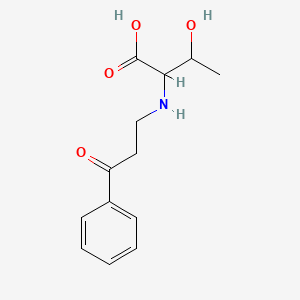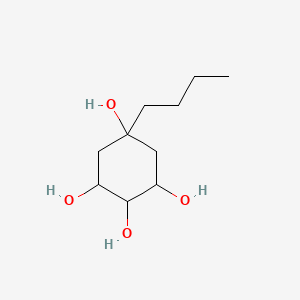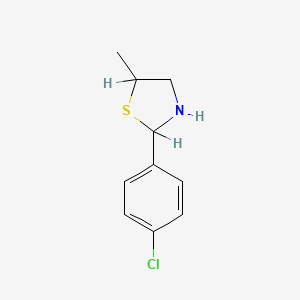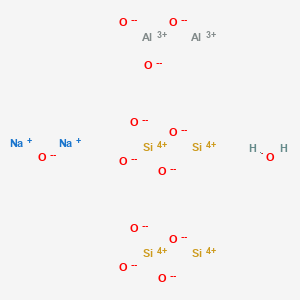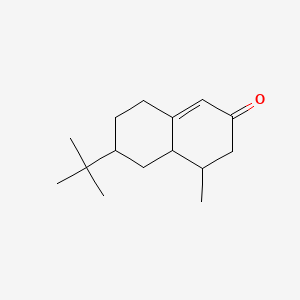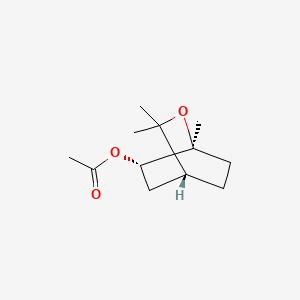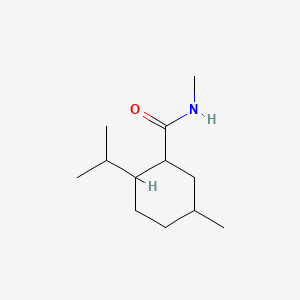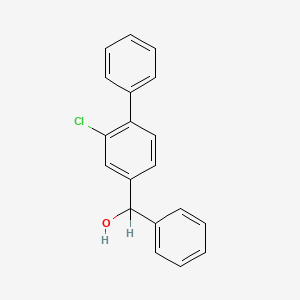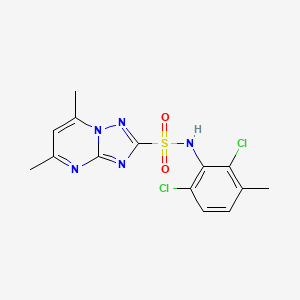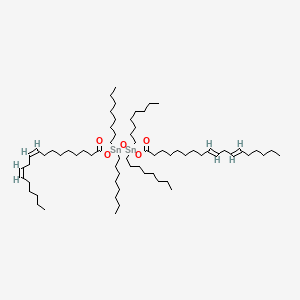
Einecs 303-195-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 303-195-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is used in various industrial and scientific applications.
Preparation Methods
The preparation of Einecs 303-195-3 involves specific synthetic routes and reaction conditions. The compound can be synthesized through coordination reactions involving iron ions and N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycine sodium salt. The reaction conditions are typically neutral or weakly alkaline, with stirring and heating in the solution for a period of time, followed by filtration and drying to obtain the final product .
Chemical Reactions Analysis
Einecs 303-195-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Einecs 303-195-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving coordination chemistry and metal ion interactions. In medicine, the compound could be explored for its potential therapeutic properties. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 303-195-3 involves its interaction with molecular targets and pathways. The compound may exert its effects through coordination with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Einecs 303-195-3 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with coordination chemistry involving metal ions and similar synthetic routes. For example, Einecs 303-196-9 is another compound with comparable properties and applications. The uniqueness of this compound lies in its specific coordination chemistry and the particular applications it is suited for.
Properties
CAS No. |
94159-19-0 |
|---|---|
Molecular Formula |
C16H30N12O4 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
decanedioic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H18O4.2C3H6N6/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*4-1-7-2(5)9-3(6)8-1/h1-8H2,(H,11,12)(H,13,14);2*(H6,4,5,6,7,8,9) |
InChI Key |
GNRLRPDUWRTDOE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



